N-(2-methoxyethyl)-2-phenoxyacetamide
Description
N-(2-Methoxyethyl)-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by a phenoxy group attached to an acetamide backbone, with a methoxyethyl substitution on the nitrogen atom. This compound belongs to a broader class of acetamide derivatives studied for diverse pharmacological activities, including herbicidal, cytotoxic, anti-inflammatory, and analgesic effects . The methoxyethyl group enhances solubility compared to purely hydrophobic substituents, while the phenoxy moiety contributes to aromatic interactions in biological systems.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-7-12-11(13)9-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFSCMROQSONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce 2-phenoxyethylamine.
Scientific Research Applications
N-(2-methoxyethyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl chain and phenoxy group allow the compound to fit into specific binding sites, modulating the activity of the target. This can lead to changes in cellular processes and biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phenoxyacetamide Derivatives
Key Structural Influences on Activity
Electron-Withdrawing Groups (EWGs): Bromo (Br) and nitro (NO₂) substituents (e.g., in ) increase electrophilicity, enhancing interactions with nucleophilic biological targets like DNA or enzymes. These groups correlate with higher cytotoxicity and anti-inflammatory activity .
Hydrophilic Substituents: Morpholinoethyl () and diethylaminoethyl () groups improve solubility and membrane permeability, critical for CNS-targeting drugs.
Steric Effects :
- Bulky groups like tert-butyl () or isopropyl () can enhance binding affinity by filling hydrophobic pockets in target proteins.
Metabolic Stability :
Pharmacological Diversity
- Cytotoxicity : Bromophenethyl () and naphthalenyloxy () derivatives show potent cytotoxic effects, likely through DNA intercalation or topoisomerase inhibition.
- Herbicidal Activity : Nitro and dinitrophenyl substitutions () enhance herbicidal efficacy by disrupting plant cell redox systems.
- CNS Activity: Aminoethyl substituents (e.g., in Mefexamide ) facilitate blood-brain barrier penetration, enabling antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
